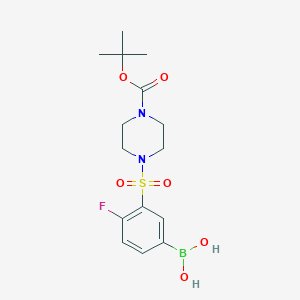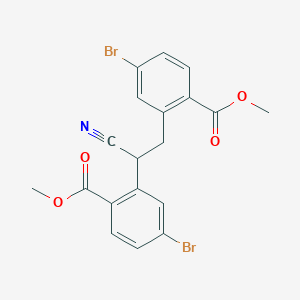
3-Chloro-2-ethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-ethylbenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, where a chlorine atom and an ethyl group are substituted at the third and second positions of the benzene ring, respectively. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: 3-Chloro-2-ethylbenzonitrile can be synthesized through several methods:
Ammoxidation of 3-chloro-2-ethyltoluene: This method involves the reaction of 3-chloro-2-ethyltoluene with ammonia and oxygen at high temperatures (400-450°C) to produce this compound.
Dehydration of 3-chloro-2-ethylbenzaldehyde oxime: This method involves the dehydration of the oxime derivative of 3-chloro-2-ethylbenzaldehyde using dehydrating agents like phosphorus pentachloride or thionyl chloride.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis Reactions: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol can be used.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products:
Substitution: 3-alkoxy-2-ethylbenzonitrile or 3-amino-2-ethylbenzonitrile.
Reduction: 3-chloro-2-ethylbenzylamine.
Hydrolysis: 3-chloro-2-ethylbenzoic acid or 3-chloro-2-ethylbenzamide.
科学的研究の応用
3-Chloro-2-ethylbenzonitrile has several applications in scientific research:
作用機序
The mechanism of action of 3-chloro-2-ethylbenzonitrile involves its interaction with specific molecular targets:
類似化合物との比較
3-Chlorobenzonitrile: Similar in structure but lacks the ethyl group at the second position.
2-Chlorobenzonitrile: Similar but with the chlorine atom at the second position instead of the third.
4-Chlorobenzonitrile: Similar but with the chlorine atom at the fourth position.
Uniqueness:
特性
IUPAC Name |
3-chloro-2-ethylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-2-8-7(6-11)4-3-5-9(8)10/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSGNNZYPIOQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-{[(Tert-butyldimethylsilyl)oxy]methylpyridin-3-YL)boronic acid](/img/structure/B8119278.png)











